molecular formula C19H20N6O2S B10985256 N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10985256
M. Wt: 396.5 g/mol
InChI Key: LNKAPOGCDLAEJN-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their photophysical properties and are often used in the development of photoluminescent materials

Preparation Methods

The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the functionalization of the benzothiadiazole core. One common method is the phosphorylation of 4-amino-2,1,3-benzothiadiazole, followed by coupling with a piperazine derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, which can participate in charge transfer processes. This property is crucial for its photophysical behavior and its applications in optoelectronics . In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and enabling its use as a diagnostic tool or therapeutic agent.

Comparison with Similar Compounds

Similar compounds include other benzothiadiazole derivatives, such as:

Compared to these compounds, N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific functional groups and the resulting photophysical properties.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H20N6O2S/c26-17(21-15-7-4-8-16-18(15)23-28-22-16)13-20-19(27)25-11-9-24(10-12-25)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,27)(H,21,26)

InChI Key

LNKAPOGCDLAEJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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